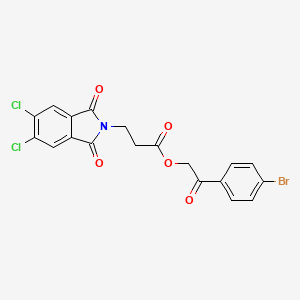
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE
Übersicht
Beschreibung
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is a synthetic organic compound that features both bromophenyl and dichloroisoindole moieties. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE typically involves multi-step organic reactions. A common approach might include:
Formation of the bromophenyl oxoethyl intermediate:
Synthesis of the dichloroisoindole moiety: This might be achieved through the chlorination of isoindole followed by oxidation to introduce the oxo groups.
Coupling of the intermediates: The final step would involve esterification or amidation to link the bromophenyl oxoethyl intermediate with the dichloroisoindole moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxoethyl group.
Reduction: Reduction reactions could target the bromophenyl or dichloroisoindole moieties.
Substitution: Halogen atoms (bromine and chlorine) in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel materials: The compound could be used as a building block for polymers or other advanced materials.
Catalysis: It might serve as a ligand in catalytic reactions.
Biology
Drug development:
Medicine
Therapeutic agents: Investigation into its potential as an anti-cancer or anti-inflammatory agent.
Industry
Material science: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways. The molecular targets and pathways would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-BROMOPHENYL)-2-OXOETHYL 3-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE: Similar compounds might include other bromophenyl or dichloroisoindole derivatives.
Uniqueness
Structural uniqueness: The combination of bromophenyl and dichloroisoindole moieties in a single molecule.
Chemical properties: Unique reactivity due to the presence of multiple functional groups.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 3-(5,6-dichloro-1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NO5/c20-11-3-1-10(2-4-11)16(24)9-28-17(25)5-6-23-18(26)12-7-14(21)15(22)8-13(12)19(23)27/h1-4,7-8H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELMJMLTCXTCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


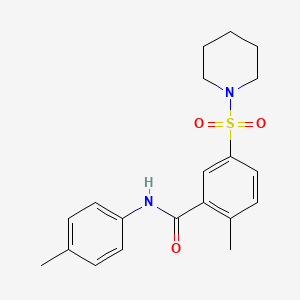
![[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 4-chloro-3-nitrobenzoate](/img/structure/B3704680.png)
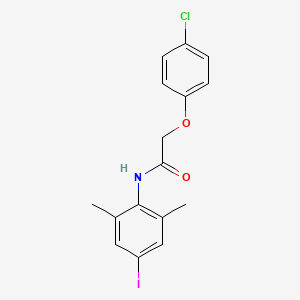
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3704693.png)
![N-[4-benzoyl-2-(2-methylpropanoylamino)phenyl]-2-methylpropanamide](/img/structure/B3704706.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methoxyphenyl)glycinamide](/img/structure/B3704708.png)
![(4Z)-4-[[5-(4-chloro-2,5-dimethoxyphenyl)furan-2-yl]methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B3704710.png)
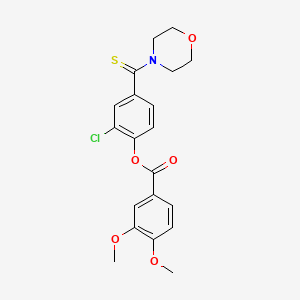
![2-ETHYL-7-(THIOPHEN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B3704725.png)
![3-{2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE](/img/structure/B3704732.png)
![N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3704735.png)
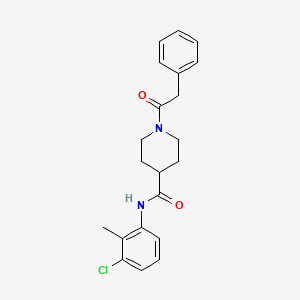
![ethyl 1-[(1-cyclohexyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B3704745.png)

